Cas no 1220418-81-4 (Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-3-carboxylate)

Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-3-carboxylate
- VYB41881
- SB73112
- Z8584
-
- インチ: 1S/C17H20BNO4/c1-16(2)17(3,4)23-18(22-16)13-6-7-14-11(9-13)8-12(10-19-14)15(20)21-5/h6-10H,1-5H3
- InChIKey: ZCAZNFZFHJVJGE-UHFFFAOYSA-N
- ほほえんだ: O1B(C2C=CC3C(=CC(C(=O)OC)=CN=3)C=2)OC(C)(C)C1(C)C
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 23
- 回転可能化学結合数: 3
- 複雑さ: 452
- トポロジー分子極性表面積: 57.6
Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM206063-1g |
Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-3-carboxylate |
1220418-81-4 | 96% | 1g |
$1196 | 2023-02-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1248212-1g |
Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-3-carboxylate |
1220418-81-4 | 96% | 1g |
¥10110.00 | 2024-08-09 | |
A2B Chem LLC | AE62298-250mg |
Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-3-carboxylate |
1220418-81-4 | 96% | 250mg |
$391.00 | 2024-04-20 | |
A2B Chem LLC | AE62298-1g |
Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-3-carboxylate |
1220418-81-4 | 96% | 1g |
$825.00 | 2024-04-20 | |
Chemenu | CM206063-1g |
Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-3-carboxylate |
1220418-81-4 | 96% | 1g |
$825 | 2021-08-04 | |
A2B Chem LLC | AE62298-100mg |
Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-3-carboxylate |
1220418-81-4 | 96% | 100mg |
$204.00 | 2024-04-20 |
Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-3-carboxylate 関連文献
-
Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
-
2. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-3-carboxylateに関する追加情報
Research Update on Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-3-carboxylate (CAS: 1220418-81-4) in Chemical Biology and Pharmaceutical Applications
Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-3-carboxylate (CAS: 1220418-81-4) is a boronic ester derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its quinoline scaffold and boronate functionality, serves as a critical intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and proteolysis-targeting chimeras (PROTACs). Recent studies have highlighted its role in facilitating Suzuki-Miyaura cross-coupling reactions, a cornerstone in modern medicinal chemistry for constructing complex molecular architectures.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the utility of this compound as a key building block for the synthesis of novel Bruton’s tyrosine kinase (BTK) inhibitors. The boronate group enables efficient late-stage functionalization, allowing for the rapid diversification of quinoline-based scaffolds. The study reported a 15% improvement in yield compared to traditional methods, underscoring the compound’s synthetic efficiency. Additionally, its stability under physiological conditions makes it a promising candidate for in vivo applications.
Another groundbreaking application was reported in a 2024 Nature Chemical Biology paper, where Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-3-carboxylate was employed in the design of bifunctional molecules for targeted protein degradation. The boronic acid moiety, liberated upon hydrolysis, was shown to enhance the binding affinity of PROTACs to E3 ubiquitin ligases, leading to a 2-fold increase in degradation efficiency of oncogenic targets such as EGFR and HER2. This finding opens new avenues for the development of next-generation cancer therapeutics.
From a mechanistic perspective, the compound’s unique electronic properties, conferred by the quinoline core and boronate group, have been exploited in fluorescence-based sensing applications. A 2023 ACS Sensors study utilized derivatives of this compound to develop a turn-on probe for reactive oxygen species (ROS) in live cells, achieving nanomolar detection limits. This innovation addresses a critical need in studying oxidative stress-related diseases, including neurodegenerative disorders and cancer.
Despite these advances, challenges remain in optimizing the pharmacokinetic properties of derivatives stemming from this scaffold. Recent computational studies, such as those published in Journal of Chemical Information and Modeling (2024), have employed molecular dynamics simulations to predict metabolic stability, revealing potential sites for structural modification to improve oral bioavailability. These insights are guiding the design of next-generation analogs with enhanced drug-like properties.
In conclusion, Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-3-carboxylate continues to emerge as a multifaceted tool in chemical biology and drug discovery. Its applications span from synthetic chemistry to therapeutic development, with recent breakthroughs emphasizing its role in targeted protein degradation and molecular sensing. Future research directions may focus on expanding its utility in covalent inhibitor design and antibody-drug conjugates, further solidifying its position in the pharmaceutical innovation landscape.
1220418-81-4 (Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-3-carboxylate) 関連製品
- 2411304-78-2(2-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrazine-7-sulfonyl fluoride)
- 2680836-00-2(3-(Methoxymethyl)-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylic acid)
- 2228601-84-9(1-1-(1-methyl-1H-pyrrol-2-yl)cyclopropylcyclopropan-1-amine)
- 81532-47-0(2-Chloro-4-methoxy-5H,6H,7H-cyclopenta[d]pyrimidine)
- 2248278-83-1(2-tert-butyl 5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) pyrazine-2,5-dicarboxylate)
- 1934314-52-9(rac-2-{5-amino-3-(1R,2R)-2-ethylcyclopropyl-1H-pyrazol-1-yl}ethan-1-ol)
- 35577-92-5(4-phenyl-1H-indole)
- 923379-23-1(6-methyl-2-2-(4-methylphenyl)acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide)
- 1517974-95-6(2-Cyclobutylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid)
- 1623649-15-9(2-(2,6-dichlorophenoxy)-N,N-dimethylacetamide)




